BT-PSP Series: Potency and Efficacy Landscape
In the published BT‑PSP series, the most potent activators (VU534, VU533) exhibit EC₅₀ = 0.30 µM and Emax > 2.0‑fold. Other active analogs show EC₅₀ ≤ 1.1 µM, while several members display EC₅₀ < 10 µM and Emax > 1.7‑fold. Two compounds (VU205, VU233) are completely inactive (Emax < 1.2) [REFS‑1]. Although the target compound has not been directly assayed in this panel, its structural deviation (3‑phenyl‑benzothiazole, methylsulfonyl, piperidine‑3‑carboxamide) places it in a distinct SAR sub‑region. This landscape allows users to contextualize its expected activity window relative to validated probes.
| Evidence Dimension | NAPE‑PLD activation potency (EC₅₀) and maximal efficacy (Emax) |
|---|---|
| Target Compound Data | Not directly measured in the referenced panel; structural features suggest the compound falls within the active BT‑PSP space but with unknown exact potency. |
| Comparator Or Baseline | VU534/VU533: EC₅₀ 0.30 µM, Emax >2.0‑fold; other actives: EC₅₀ ≤1.1 µM, Emax >1.7‑fold; weak/inactive: EC₅₀ <10 µM or Emax <1.2. |
| Quantified Difference | Unknown; direct head‑to‑head data are not publicly available. The compound's substitution pattern differs from the most potent leads, implying a potency rank that must be empirically determined. |
| Conditions | Recombinant mouse NAPE‑PLD biochemical assay, vehicle‑only control. |
Why This Matters
Understanding the SAR landscape prevents procurement of analogs that may be inactive or weakly active, guiding selection toward compounds with the highest probability of meaningful enzymatic modulation.
- [1] Youwakim, C. M. et al. Small Molecule Activation of NAPE‑PLD Enhances Efferocytosis by Macrophages. ACS Chem. Biol. 2023, 18, 1891‑1904. View Source
